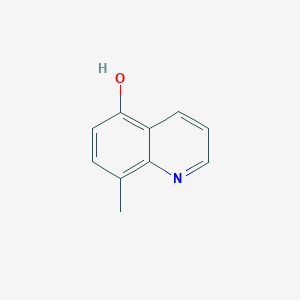

8-Methylquinolin-5-ol

Vue d'ensemble

Description

8-Methylquinolin-5-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinolin-5-ol typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions can significantly impact the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Methylquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Antimicrobial Activity

8-Methylquinolin-5-ol exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that quinoline derivatives can inhibit bacterial growth by interfering with essential bacterial enzymes. A study demonstrated that compounds based on this compound showed promising activity against resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its anticancer potential. Quinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of cell cycle progression. A recent study highlighted that this compound analogs exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .

Neuroprotective Effects

Research has shown that this compound can act as a neuroprotective agent. Its ability to chelate metal ions is particularly relevant for treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. By restoring metal ion balance in the brain, these compounds may mitigate oxidative stress and neuronal damage .

Metal Chelation

One of the key applications of this compound is its role as a metal chelator. The compound forms stable complexes with divalent metal ions (e.g., Cu²⁺, Zn²⁺), which can be beneficial in various industrial applications and in the treatment of metal overload conditions . The chelation properties have been extensively studied for their implications in drug development targeting metal-related diseases.

Synthesis of Advanced Materials

The compound serves as a building block for synthesizing more complex materials with tailored properties. Its derivatives are used in developing sensors, catalysts, and polymers with specific functionalities due to their unique electronic properties .

Fluorescent Probes

This compound has been utilized in creating fluorescent probes for detecting metal ions in biological and environmental samples. The fluorescence properties of the compound enhance its applicability in analytical chemistry, providing sensitive detection methods for trace metals .

Chromatography

The compound is also employed as a stationary phase or modifier in chromatographic techniques, improving the separation efficiency of complex mixtures in analytical applications .

Case Studies

Mécanisme D'action

The mechanism of action of 8-Methylquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. This leads to the fragmentation of the bacterial chromosome and ultimately cell death. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound of 8-Methylquinolin-5-ol, known for its antimalarial properties.

8-Hydroxyquinoline: Another derivative with significant antimicrobial activity.

2-Methylquinoline: Similar in structure but with different biological activities.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Activité Biologique

8-Methylquinolin-5-ol is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its antimicrobial, antimalarial, and anticancer properties, along with the mechanisms underlying these effects and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused ring structure that contributes to its biological activity. The presence of the hydroxyl group (-OH) at position 5 enhances its reactivity and interaction with biological targets.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

- Mechanism of Action : Its antimicrobial effects are primarily attributed to the inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to cell death through chromosome fragmentation.

- Efficacy Against Pathogens : Studies have shown that it exhibits activity against Staphylococcus aureus, with an IC50 ranging from 1.33 to 18.9 µg/mL . Additionally, it has been effective against both drug-sensitive and drug-resistant strains of bacteria.

| Pathogen | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.33 - 18.9 |

| Candida albicans | 4.93 - 19.38 |

| Aspergillus fumigatus | 6.0 - 19.32 |

2. Antimalarial Activity

Research indicates that this compound possesses potent antimalarial properties:

- In Vitro Studies : The compound has been tested against Plasmodium falciparum, yielding IC50 values between 20 ng/mL and 4760 ng/mL for both drug-sensitive and resistant strains .

- In Vivo Efficacy : In animal models, it has shown significant efficacy in curing infections caused by Plasmodium berghei and Plasmodium yoelii nigeriensis at doses as low as 25 mg/kg/day .

3. Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties:

- Mechanism : It appears to induce apoptosis in cancer cells by activating specific signaling pathways, although further research is required to elucidate the exact mechanisms involved.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- A study published in Journal of Medicinal Chemistry outlined the synthesis of various quinoline derivatives, including this compound, and evaluated their biological activities against different cancer cell lines .

- Another research effort focused on the structure-activity relationship (SAR) of quinolinol derivatives, demonstrating that modifications to the quinoline structure can enhance biological activity against various pathogens .

Propriétés

IUPAC Name |

8-methylquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-5-9(12)8-3-2-6-11-10(7)8/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRIZLUASUZNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.